trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
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Overview
Description
trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid: is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
One common synthetic route involves the reaction of a suitable piperidine precursor with benzyl chloroformate to introduce the benzyloxycarbonyl group, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The benzyloxycarbonyl group can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with specific sites on the target molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid include other piperidine derivatives with different substituents. For example:
trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
This compound derivatives: These compounds have different substituents on the piperidine ring, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
(3S,6S)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-AAEUAGOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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